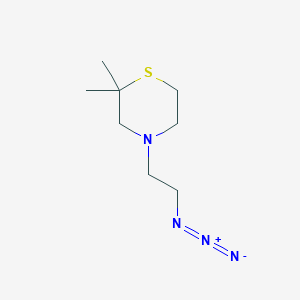
4-(2-Azidoethyl)-2,2-dimethylthiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Azidoethyl)-2,2-dimethylthiomorpholine” is a complex organic compound. Azidoethyl groups are often used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, azido compounds are often synthesized using azide salts or by substitution reactions involving halides .Chemical Reactions Analysis
Azido compounds are known to participate in click chemistry, specifically in the Huisgen 1,3-dipolar cycloaddition . This reaction is often used to attach various functional groups to a molecule.科学的研究の応用
Applications in Medicinal Chemistry
Neurokinin-1 Receptor Antagonists : Compounds with azido groups have been involved in the synthesis of neurokinin-1 (NK1) receptor antagonists, which are significant for their roles in clinical efficacy against emesis and depression. The construction of these compounds involves steps that could potentially align with the reactivity of azidoethylated thiomorpholines, highlighting their relevance in developing orally active, water-soluble drugs with high affinity and effectiveness in preclinical tests (Harrison et al., 2001).
Antitumor Agents : The study of phenyl-substituted derivatives for antitumor activity indicates that compounds with specific structural features can achieve lower DNA binding abilities without intercalating DNA, suggesting the importance of molecular structure in therapeutic effectiveness. This could imply the potential for derivatives of 4-(2-Azidoethyl)-2,2-dimethylthiomorpholine in cancer research, aiming for compounds with optimized biological activity and minimal DNA association (Atwell et al., 1989).
Applications in Organic Synthesis
Palladium-Catalyzed Aminocarbonylations : The role of dimethylformamide (DMF) as a carbon monoxide source in palladium-catalyzed reactions demonstrates the versatility of nitrogen-containing compounds in facilitating complex organic transformations. This insight suggests potential applications of azidoethylated thiomorpholines in synthesizing aryl amides, contributing to the field of organic synthesis by providing new pathways and methodologies for compound development (Wan et al., 2002).
Environmental Applications
Removal of Pesticides from Wastewater : The use of low-cost biosorbents for pesticide removal highlights the significance of chemical structure in environmental remediation. While the direct application of this compound is not mentioned, the research underlines the importance of functional groups and molecular frameworks in adsorbing contaminants, suggesting potential exploratory pathways for its use in environmental protection (Boudesocque et al., 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-azidoethyl)-2,2-dimethylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4S/c1-8(2)7-12(5-6-13-8)4-3-10-11-9/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRSXZYSUOWDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCN=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
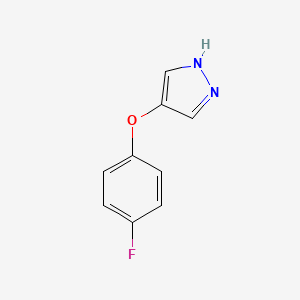

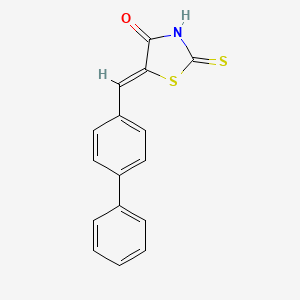
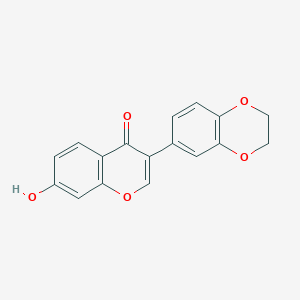
![3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2766412.png)
![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)
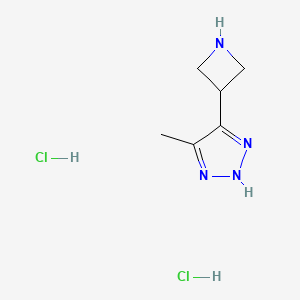
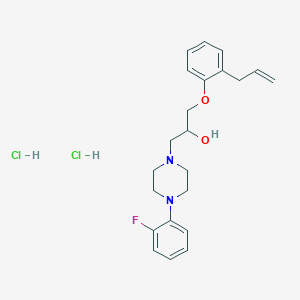
![N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2766417.png)

![2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B2766421.png)
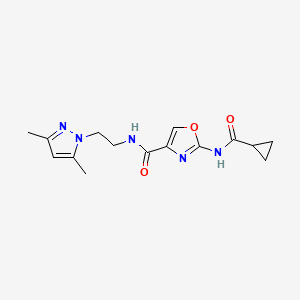
![6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2766424.png)

